3-(苄氧基)-2-噻吩甲酸甲酯

描述

Compounds like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and an alcohol. They are often used in a wide variety of applications including as solvents, plasticizers, and even in fragrances due to their pleasant smells .

Synthesis Analysis

Esters can be synthesized through a process known as esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . Another common method for synthesizing esters is through the reaction of acid chlorides with alcohols .

Molecular Structure Analysis

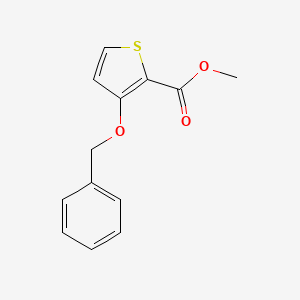

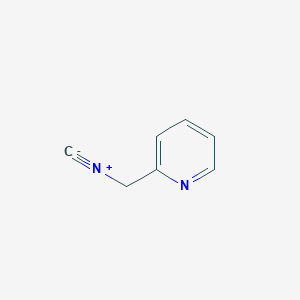

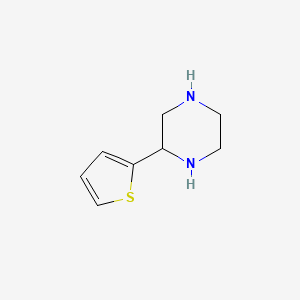

The molecular structure of a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would consist of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxylate group (COO-) attached to one of the carbon atoms of the thiophene ring, and a benzyloxy group (C6H5CH2O-) attached to another carbon atom of the thiophene ring .

Chemical Reactions Analysis

Esters, including “Methyl 3-(benzyloxy)-2-thiophenecarboxylate”, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would depend on its specific structure. For example, its molecular weight would be the sum of the atomic weights of all the atoms in its molecular formula . Its solubility, melting point, and boiling point would depend on the nature of its functional groups and the overall structure of the molecule .

科学研究应用

Synthesis of Chromane Derivatives

“Methyl 3-(benzyloxy)-2-thiophenecarboxylate” has been used in the synthesis of chromane derivatives, which are known for their wide range of bioactive properties . These derivatives have shown antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects . In particular, some chromane derivatives have demonstrated moderate-to-good antitubercular activities .

Inhibitors of Salicylate Synthase

Research has shown that chromane derivatives, synthesized using “Methyl 3-(benzyloxy)-2-thiophenecarboxylate”, can act as inhibitors of the salicylate synthase from M. tuberculosis . This could potentially lead to the development of new treatments for tuberculosis .

Synthesis of Transition Metal Complexes

“Methyl 3-(benzyloxy)-2-thiophenecarboxylate” has been used in the synthesis of transition metal complexes . These complexes have shown potent in vitro antioxidant activity and have demonstrated good efficiency for decolorizing the purple-colored solution of DPPH . In particular, Cu (II) complexes were found to be most potent .

Antimicrobial Activity

The transition metal complexes synthesized using “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” have shown significant in vitro antimicrobial activities . They were found to be more toxic than free Schiff base ligands . Some complexes were found to be particularly active against certain bacterial and fungal strains .

Synthesis of Beta-Amino Acid Derivatives

“Methyl 3-(benzyloxy)-2-thiophenecarboxylate” has been used in the stereoselective synthesis of beta-amino acid derivatives . These derivatives are important in the synthesis of peptides and proteins .

Synthesis of Cytotoxic Cyclodepsipeptide Fragments

“Methyl 3-(benzyloxy)-2-thiophenecarboxylate” has been used in the synthesis of fragments of a novel cytotoxic cyclodepsipeptide onchidin . This compound shows moderate cytotoxic activity .

作用机制

安全和危害

未来方向

The future directions for a compound like “Methyl 3-(benzyloxy)-2-thiophenecarboxylate” would depend on its potential applications. For example, if it has useful properties as a reactant in chemical reactions, future research might focus on developing new reactions that take advantage of these properties .

属性

IUPAC Name |

methyl 3-phenylmethoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-15-13(14)12-11(7-8-17-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPDTMLOYBAWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377310 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

CAS RN |

186588-84-1 | |

| Record name | methyl 3-(benzyloxy)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)